GABA Receptor Selectivity: 3-Hydroxy vs. 4-Hydroxy Regioisomers
The deprotected core scaffold of the target compound — (3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid (compound 14) — displays selective interaction with postsynaptic GABA receptors with no effect on synaptosomal GABA uptake, in direct contrast to its regioisomer (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid (compound 21), which is equipotent with nipecotic acid as a GABA uptake inhibitor but devoid of GABA receptor affinity [1]. In GABA receptor binding assays using rat brain synaptosomal membrane fractions, compound 14 exhibited an IC₅₀ of approximately 22 μM, compared with >100 μM for isonipecotic acid and 12 μM for the cis-isomer (3RS,4RS)-3-hydroxypiperidine-4-carboxylic acid (compound 22). By contrast, the regioisomeric 4-hydroxy-3-carboxylic acid series (compound 21) showed no meaningful receptor binding (IC₅₀ >300 μM) but potent GABA uptake inhibition [1]. This regioisomer-dependent target divergence — receptor agonism versus transporter inhibition — is absolute.
| Evidence Dimension | GABA receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 22 μM (compound 14, (3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid; deprotected core of target compound) |
| Comparator Or Baseline | Isonipecotic acid IC₅₀ >100 μM; cis-isomer 22 IC₅₀ = 12 μM; regioisomer 21 IC₅₀ >300 μM (GABA uptake inhibitor instead) |
| Quantified Difference | ~4.5-fold weaker than cis-isomer 22; ~4.5-fold stronger than isonipecotic acid; functionally orthogonal to regioisomer 21 (receptor vs. uptake) |
| Conditions | [³H]GABA binding to rat brain synaptosomal membrane fraction; Enna and Snyder method with modifications (Jacobsen et al., 1982) |
Why This Matters
The regioisomeric position of the hydroxyl and carboxyl groups determines whether a molecule targets GABA receptors or transporters — selecting the wrong regioisomer redirects the entire pharmacological mechanism.
- [1] Jacobsen P, Labouta IM, Schaumburg K, Falch E, Krogsgaard-Larsen P. Hydroxy- and amino-substituted piperidinecarboxylic acids as γ-aminobutyric acid agonists and uptake inhibitors. J Med Chem. 1982;25(10):1157-1162. doi:10.1021/jm00352a012. View Source
